molecular formula C10H13NO2 B187860 3-(1,3-Dioxan-2-yl)aniline CAS No. 168551-56-2

3-(1,3-Dioxan-2-yl)aniline

Cat. No. B187860
M. Wt: 179.22 g/mol
InChI Key: LOIMKZYNBRCYDN-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)aniline is a chemical compound with the empirical formula C10H13NO2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 3-(1,3-Dioxan-2-yl)aniline consists of a benzene ring attached to an amine group and a 1,3-dioxane ring .


Physical And Chemical Properties Analysis

3-(1,3-Dioxan-2-yl)aniline is a solid compound . Its molecular weight is 179.22 .

Scientific Research Applications

Application in Chemistry

  • Specific Scientific Field : Chemistry, specifically the synthesis of cyclic carbonates .
  • Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” is used in the synthesis of cyclic carbonates from homoallylic carbonic acid esters . Cyclic carbonic acid esters such as 1,3-dioxolan-2-ones and 1,3-dioxan-2-ones are frequently used for the stereoselective synthesis of 1,2- and 1,3-diols .
  • Methods of Application or Experimental Procedures : The method involves photo-aerobic selenium-π-acid multicatalysis . The C=C double bond of homoallylic carbonic acid esters is directly activated by the catalytic interplay of a pyrylium dye and a diselane using ambient air as the sole oxidant and visible light as an energy source .
  • Summary of Results or Outcomes : The method provides an expedient way for the synthesis of cyclic carbonates .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry, specifically in the field of organic synthesis .
  • Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” can be used in the preparation of 1,3-dioxanes and 1,3-dioxolanes from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol . These cyclic acetals offer stability against all types of nucleophiles and bases .
  • Methods of Application or Experimental Procedures : The method involves the use of a Brönsted or a Lewis acid catalyst . A standard procedure for protection employs toluenesulfonic acid as a catalyst in refluxing toluene, which allows the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
  • Summary of Results or Outcomes : The method provides an efficient way for the synthesis of 1,3-dioxanes and 1,3-dioxolanes .

Application in Material Sciences

  • Specific Scientific Field : Material Sciences, specifically in the synthesis of polycarbonates .
  • Summary of the Application : “3-(1,3-Dioxan-2-yl)aniline” is used in the synthesis of polycarbonates . Polycarbonates are a group of thermoplastic polymers containing carbonate groups in their chemical structures . They are used in many applications ranging from electronic components to construction materials .
  • Methods of Application or Experimental Procedures : The method involves the reaction of “3-(1,3-Dioxan-2-yl)aniline” with a carbonate precursor in the presence of a catalyst . The reaction conditions are carefully controlled to ensure the formation of the desired polycarbonate .
  • Summary of Results or Outcomes : The method provides an efficient way for the synthesis of polycarbonates .

Safety And Hazards

The safety data sheet for 3-(1,3-Dioxan-2-yl)aniline indicates that it is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for the use of 3-(1,3-Dioxan-2-yl)aniline are not clearly defined in the available resources .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOIMKZYNBRCYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345057
Record name 3-(1,3-Dioxan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-yl)aniline

CAS RN

168551-56-2
Record name 3-(1,3-Dioxan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Senf - 2016 - edoc.hu-berlin.de
Rapid developments in the field of controlled polymerization have led to numerous ways to produce well defined polymeric structures. This influence on the polymeric microstructure …
Number of citations: 3 edoc.hu-berlin.de

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